N-[([1,1'-Biphenyl]-2-yl)methyl]hepta-5,6-dienamide
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Overview
Description
N-[([1,1’-Biphenyl]-2-yl)methyl]hepta-5,6-dienamide is a chemical compound characterized by its unique structure, which includes a biphenyl group and a hepta-5,6-dienamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-2-yl)methyl]hepta-5,6-dienamide typically involves the reaction of a biphenyl derivative with a hepta-5,6-dienamide precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as palladium or copper, to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of N-[([1,1’-Biphenyl]-2-yl)methyl]hepta-5,6-dienamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[([1,1’-Biphenyl]-2-yl)methyl]hepta-5,6-dienamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the biphenyl or hepta-5,6-dienamide moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
N-[([1,1’-Biphenyl]-2-yl)methyl]hepta-5,6-dienamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[([1,1’-Biphenyl]-2-yl)methyl]hepta-5,6-dienamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1,1’-Biphenyl)-2-ylacetamide: A structurally similar compound with a biphenyl group and an acetamide moiety.
N-(2-Biphenylyl)acetamide: Another related compound with a biphenyl group and an acetamide moiety.
Uniqueness
N-[([1,1’-Biphenyl]-2-yl)methyl]hepta-5,6-dienamide is unique due to its hepta-5,6-dienamide moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
920985-89-3 |
---|---|
Molecular Formula |
C20H21NO |
Molecular Weight |
291.4 g/mol |
InChI |
InChI=1S/C20H21NO/c1-2-3-4-8-15-20(22)21-16-18-13-9-10-14-19(18)17-11-6-5-7-12-17/h3,5-7,9-14H,1,4,8,15-16H2,(H,21,22) |
InChI Key |
NXISGOGYZUNLIQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CCCCC(=O)NCC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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